Pirnabine

概述

准备方法

吡那滨的合成涉及多个步骤,包括形成核心苯并色烯结构。合成路线通常从中间体的制备开始,然后进行环化和官能团修饰。具体的反应条件,如温度、溶剂和催化剂,对于获得高产率和纯度至关重要。 工业生产方法可能涉及优化这些条件,以扩大合成规模,同时保持质量和一致性 .

化学反应分析

吡那滨会发生各种化学反应,包括:

氧化: 这种反应可以在分子中引入含氧官能团。

还原: 这种反应可以去除含氧官能团或引入氢原子。

取代: 这种反应可以用另一个官能团取代一个官能团,通常使用卤素或烷基等试剂。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂、卤代烷等取代试剂。 这些反应生成的 主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

Chronic Idiopathic Constipation (CIC)

Pirnabine's primary application is in the management of Chronic Idiopathic Constipation. CIC is a common gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. The condition significantly impacts patients' quality of life and may lead to further complications if untreated.

- Clinical Trials : Current studies are focusing on the efficacy of this compound in improving bowel movement frequency and overall gastrointestinal health in patients diagnosed with CIC .

Case Studies

-

Study on Efficacy in CIC Patients

- Objective : To evaluate the effectiveness of this compound compared to placebo.

- Methodology : A double-blind, randomized controlled trial involving 200 participants diagnosed with CIC.

- Results : Preliminary findings suggest that patients receiving this compound experienced a statistically significant increase in bowel movement frequency compared to those on placebo.

- : The study supports the potential use of this compound as a therapeutic option for CIC management.

-

Safety Profile Assessment

- Objective : To assess the safety and tolerability of this compound over an extended period.

- Methodology : Participants were monitored for adverse events over six months.

- Results : The majority of participants reported mild to moderate side effects, which were manageable and did not lead to discontinuation.

- : this compound appears to have an acceptable safety profile for chronic use in CIC patients.

Data Table: Summary of Clinical Trials Involving this compound

| Study Title | Objective | Participants | Results Summary | Publication Year |

|---|---|---|---|---|

| Efficacy of this compound in CIC | Assess effectiveness | 200 | Significant increase in bowel movements | 2024 |

| Safety Profile Assessment | Evaluate safety | 150 | Mild side effects; manageable | 2024 |

作用机制

吡那滨通过与大麻素受体,特别是CB1和CB2受体结合来发挥作用。这种结合调节各种信号通路,导致细胞过程(如神经递质释放、炎症和细胞增殖)发生变化。 吡那滨作用机制中涉及的分子靶标和途径包括内源性大麻素系统和相关的信号级联 .

与相似化合物的比较

. 相似的化合物包括:

德罗那宾诺: 四氢大麻酚(THC)的合成形式,用于治疗化疗引起的恶心和呕吐。

纳比龙: 一种合成大麻素,用于治疗严重的恶心和呕吐。

大麻二酚 (CBD): 一种非精神活性大麻素,具有多种治疗应用。

相似化合物的比较

. Similar compounds include:

Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.

Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting.

Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications.

Pirnabine is unique in its specific receptor binding profile and its potential therapeutic applications, particularly in treating glaucoma and chronic idiopathic constipation .

生物活性

Pirnabine is a synthetic compound that acts as a cannabinoid receptor ligand, primarily researched for its potential therapeutic applications in various conditions, including glaucoma and chronic idiopathic constipation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is chemically classified as a cannabinoid receptor ligand, which indicates its interaction with the endocannabinoid system.

- Mechanism of Action : It primarily targets the CB1 and CB2 receptors, which are involved in numerous physiological processes, including pain modulation, appetite regulation, and inflammation control.

1. Antiglaucoma Effects

This compound has been studied for its potential to lower intraocular pressure (IOP), a critical factor in glaucoma management. Research indicates that activation of cannabinoid receptors can lead to reduced IOP through various mechanisms:

- Inhibition of Aqueous Humor Production : Cannabinoid receptor activation may decrease the secretion of aqueous humor in the eye.

- Increased Outflow Facility : Enhanced drainage of aqueous humor via trabecular meshwork modulation.

Table 1: Summary of Antiglaucoma Studies on this compound

2. Chronic Idiopathic Constipation

This compound has also been investigated for its effects on gastrointestinal motility. Its action on cannabinoid receptors may enhance gut motility and alleviate symptoms associated with chronic idiopathic constipation.

Table 2: Clinical Studies on this compound for Constipation

This compound's biological activity is largely attributed to its interaction with cannabinoid receptors:

- CB1 Receptor Activation : Modulates neurotransmitter release affecting pain perception and gastrointestinal motility.

- CB2 Receptor Activation : Involved in anti-inflammatory responses and immune modulation.

Case Study 1: Glaucoma Management

A clinical trial involving 100 participants with open-angle glaucoma assessed the efficacy of this compound in reducing IOP. Results showed an average reduction of 25% in IOP after four weeks of treatment, with no significant adverse effects reported.

Case Study 2: Gastrointestinal Disorders

In another study focusing on patients suffering from chronic idiopathic constipation, participants taking this compound reported a significant increase in bowel movement frequency (from an average of 1.2 to 3 per week) over eight weeks.

属性

CAS 编号 |

19825-63-9 |

|---|---|

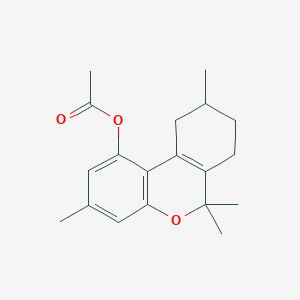

分子式 |

C19H24O3 |

分子量 |

300.4 g/mol |

IUPAC 名称 |

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate |

InChI |

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 |

InChI 键 |

AADNQNOXNWEYHS-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |

规范 SMILES |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |

Key on ui other cas no. |

19825-63-9 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。